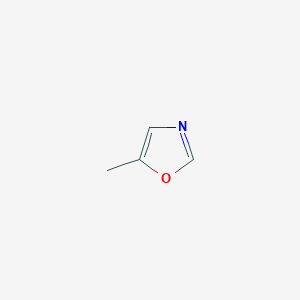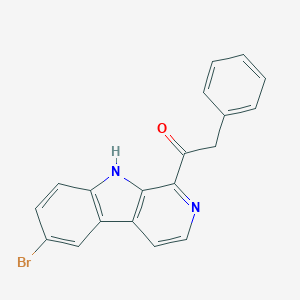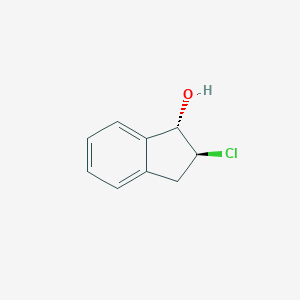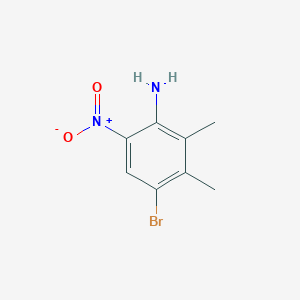
4-Bromo-2,3-dimethyl-6-nitroaniline
Übersicht
Beschreibung
4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical compound that can be inferred to have notable properties and applications in materials science and organic chemistry, derived from its structural components—bromine, nitro groups, and aniline. The presence of these functional groups suggests that it may participate in various chemical reactions and have distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of related bromoaniline derivatives involves controlled reactions with liquid bromine, highlighting the critical aspects of reaction temperature, time, and feeding mode for optimizing yields (Jin Zi-lin, 2009). Similarly, the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline would likely involve strategic bromination of aniline precursors, followed by nitration and methylation steps to introduce the respective functional groups.
Molecular Structure Analysis
Structural analyses of nitroaniline compounds reveal significant insights into their molecular conformations and interactions. For instance, studies on similar nitroaniline salts demonstrate the importance of hydrogen bonding and weak interactions (e.g., C-H...O and NO2...π) in defining their crystal structures and stability (Volodymyr V. Medviediev, M. Daszkiewicz, 2021). These insights can be extrapolated to understand the structural characteristics of 4-Bromo-2,3-dimethyl-6-nitroaniline, including potential for intramolecular and intermolecular hydrogen bonding that influences its crystalline form and reactivity.
Chemical Reactions and Properties
The chemical reactivity of bromo and nitroaniline derivatives involves nucleophilic substitution reactions and the formation of novel aromatic compounds through rearrangements. Such behaviors indicate the potential for 4-Bromo-2,3-dimethyl-6-nitroaniline to undergo similar transformations, offering pathways for creating complex organic molecules and polymers (F. Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of bromo and nitroaniline derivatives, such as melting points and solubility, are significantly influenced by their molecular structure, particularly the arrangement of functional groups and their intermolecular interactions. For example, the crystalline structures and hydrogen bonding patterns of related compounds provide insights into their thermal stability and phase behaviors, which are essential for applications in materials science and engineering (D. Cannon et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other organic compounds, are crucial for understanding the applications and safety of 4-Bromo-2,3-dimethyl-6-nitroaniline. The presence of bromo and nitro groups suggests that it would exhibit electrophilic and possibly acidic characteristics, making it a versatile intermediate in organic synthesis (Umesh Neupane, R. Rai, 2017).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- 4-Bromo-2,3-dimethyl-6-nitroaniline is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical synthesis processes .
- Unfortunately, the specific methods of application or experimental procedures are not provided .
- As for the results or outcomes obtained, Sigma-Aldrich does not collect analytical data for this product .
-
Design and Synthesis of CK2 Inhibitors
- 4-Bromo-2,3-dimethyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors .
- The compound is used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
- The specific methods of application or experimental procedures are not provided .
- The results or outcomes obtained are also not provided .
-
Chemical Synthesis
- This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical synthesis processes .
- Unfortunately, the specific methods of application or experimental procedures are not provided .
- As for the results or outcomes obtained, Sigma-Aldrich does not collect analytical data for this product .
-
Design and Synthesis of CK2 Inhibitors
- This compound is used in the design and synthesis of CK2 inhibitors .
- The compound is used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
- The specific methods of application or experimental procedures are not provided .
- The results or outcomes obtained are also not provided .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCCUUPIZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379131 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethyl-6-nitroaniline | |
CAS RN |
108485-13-8 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




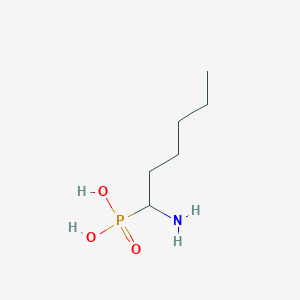

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

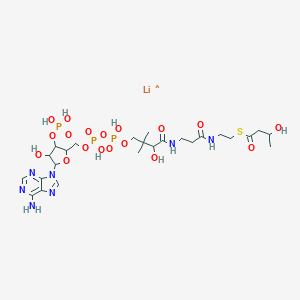

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
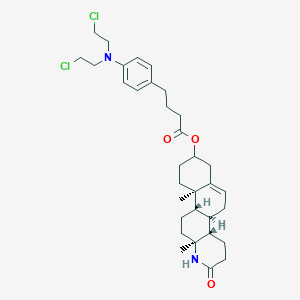
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
